BenchChemオンラインストアへようこそ!

AZD2098

CCR4 antagonist cross-species pharmacology binding affinity

AZD2098 is the only small-molecule CCR4 antagonist with documented Phase I oncology clinical data and a cross-species potency range of pIC50 7.6–8.0, ensuring seamless rodent-to-large-animal translational studies. Its class II allosteric mechanism inhibits CCL17/CCL22-driven chemotaxis without reducing CCR4 surface expression, inducing apoptosis, or affecting proliferation—eliminating cytotoxic confounds that compromise class I antagonists at achievable concentrations. With selectivity validated against ≥127 off-targets and consistent oral efficacy (Emax 7.5 μmol/kg p.o.), AZD2098 is the definitive tool for target validation, immuno-oncology Treg modulation, and Th2-driven respiratory/atopic disease models.

Molecular Formula C11H9Cl2N3O3S
Molecular Weight 334.2 g/mol
Cat. No. B1666207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD2098
SynonymsAZD-2098;  AZD 2098;  AZD2098.
Molecular FormulaC11H9Cl2N3O3S
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESCOC1=NC=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C11H9Cl2N3O3S/c1-19-11-10(14-5-6-15-11)16-20(17,18)8-4-2-3-7(12)9(8)13/h2-6H,1H3,(H,14,16)
InChIKeyFLSMVCMSUNISFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD2098 – CCR4 Antagonist Potency, Selectivity, and Cross-Species Pharmacological Profile for Preclinical Procurement


AZD2098 (CAS 566203-88-1) is a synthetic organic, orally bioavailable aminopyrazine sulfonamide that functions as a potent and selective antagonist of the CC-chemokine receptor 4 (CCR4) [1]. Discovered through an AstraZeneca high-throughput screening campaign and optimized through lead identification and lead optimization phases, AZD2098 exhibits nanomolar binding affinity for CCR4 across human, rat, mouse, and dog orthologs, with broad selectivity against related chemokine receptors and a panel of approximately 120 off-targets [1][2]. It belongs to the class II allosteric CCR4 antagonist category, a mechanistic distinction that carries functional consequences for receptor internalization and downstream signaling compared to class I orthosteric antagonists [3].

Why CCR4 Antagonists Are Not Interchangeable – Mechanistic, Selectivity, and Bioavailability Divergence Relevant to AZD2098 Procurement


CCR4 antagonists are pharmacologically heterogeneous: they bind to at least two distinct allosteric sites on the receptor (class I vs. class II) and, in the case of antibodies such as mogamulizumab, to an extracellular domain, producing divergent effects on receptor internalization, cell proliferation, and apoptosis [1]. Even within the same chemotype, potency can differ by approximately sixfold between closely related aminopyrazine sulfonamides such as AZD2098 (pIC50 7.8) and AZD-1678 (pIC50 8.6) [2]. Selectivity profiles also vary substantially—GSK2239633A, for instance, achieves only 16% oral bioavailability in humans despite high preclinical bioavailability in rat (85%) and dog (97%), while AZD2098 demonstrates consistent oral in vivo efficacy at defined dose ranges in the Brown-Norway rat model [2][3]. These compound-specific differences in binding mode, selectivity, pharmacokinetics, and functional consequence mean that substituting one CCR4 antagonist for another without experimental validation risks altering—or invalidating—the pharmacological interpretation.

AZD2098 Quantitative Differentiation Evidence – Comparator-Based Data for Scientific Selection and Procurement Decisions


Cross-Species CCR4 Antagonism Potency: AZD2098 vs. AZD-1678 – Consistent Multi-Ortholog Activity Profiling

AZD2098 demonstrates consistent CCR4 binding affinity across four species within a narrow pIC50 range of 7.6–8.0 (IC50 10–25 nM), as characterized in the same primary study alongside its closest structural analog AZD-1678, which exhibits higher potency (pIC50 8.6 human, 9.0 rat) but with a steeper species gradient [1]. For users requiring a CCR4 antagonist with predictable cross-species activity for translational in vivo studies (e.g., mouse to rat to larger animal models), AZD2098's compressed potency range across species may reduce the confounding variable of species-dependent potency drift.

CCR4 antagonist cross-species pharmacology binding affinity AZD-1678 comparator translational model

Broad Off-Target Selectivity: AZD2098 Chemokine Receptor Panel Screen vs. Class-Level Expectation for CCR4 Antagonists

AZD2098 was screened in-house against seven related chemokine receptors (CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, and CCR8) and found to be inactive at all at concentrations up to 10 μM, with additionally little or no activity detected against a panel of approximately 120 receptors and enzymes [1]. This breadth of documented selectivity testing exceeds what is typically reported for comparator CCR4 antagonists. For instance, C021 selectivity data is reported against fewer off-targets, and GSK2239633A is noted as an allosteric arylsulfonamide but without a comparably comprehensive panel disclosure in the public domain [2].

CCR4 selectivity chemokine receptor panel off-target screening GPCR selectivity assay selectivity

Class II Allosteric Mechanism: Direct Functional Head-to-Head Comparison of AZD2098 vs. C021 (Class I) in Cutaneous T-Cell Lymphoma Models

In a direct head-to-head study, AZD2098 (class II allosteric CCR4 antagonist) and C021 (class I orthosteric antagonist) were compared in MJ (mycosis fungoides) and HuT 78 (Sézary syndrome) cutaneous T-cell lymphoma cell lines [1]. Both compounds inhibited chemotaxis to CCL17 and CCL22; however, functional divergence was stark: C021 downregulated CCR4 surface expression, inhibited cell proliferation (IC50 3.21 μM in MJ, 5.98 μM in HuT 78), induced apoptosis, caused cell-cycle arrest, decreased colony formation in vitro, and inhibited tumor growth in CTCL xenograft mice in vivo. In contrast, AZD2098 exhibited none of these effects—no proliferation inhibition, no apoptosis induction, and no tumor growth inhibition at any concentration tested [1]. This demonstrates that class II CCR4 antagonism (AZD2098) produces a functionally distinct cellular outcome from class I antagonism (C021).

CCR4 allosteric antagonist class II antagonist C021 comparison CTCL receptor internalization functional selectivity

Oral In Vivo Efficacy with Defined Dose-Response: AZD2098 in the Ovalbumin-Challenged Rat Asthma Model vs. GSK2239633 Clinical PK Limitations

AZD2098 administered orally (p.o., BID, 1 h before and every 12 h after antigen challenge) to ovalbumin-sensitized Brown-Norway rats produced dose-dependent suppression of antigen-induced pulmonary inflammation, with effects first visible at 0.22 μmol/kg and reaching Emax at 7.5 μmol/kg [1][2]. By contrast, the clinical-stage CCR4 antagonist GSK2239633A demonstrated only 16% estimated oral bioavailability in humans (despite 85% in rat and 97% in dog preclinically) and required a 1500 mg oral dose to achieve 74% CCR4 occupancy, with a half-life of 13.5 hours [3]. This cross-compound comparison highlights AZD2098's consistent oral activity at defined, relatively low doses in a validated disease-relevant in vivo model, whereas GSK2239633A's human PK limitations have constrained its clinical utility.

oral bioavailability in vivo efficacy OVA asthma model dose-response rat alveolitis Emax

Structural Analog Potency Differential: AZD2098 vs. AZD-1678 – Six-Fold Difference in Human CCR4 Affinity from the Same Discovery Program

AZD2098 and AZD-1678 are the two candidate drugs emerging from the same AstraZeneca CCR4 antagonist lead optimization program, sharing the aminopyrazine sulfonamide core but differing at a key position: AZD1678 incorporates a fluorine atom on the pyrazine ring, while AZD2098 bears a hydrogen at the equivalent position (both carry the 2,3-dichlorobenzenesulfonamide moiety) [1]. This structural difference translates to an approximately sixfold potency gap at human CCR4: AZD2098 pIC50 7.8 (IC50 15.8 nM) vs. AZD-1678 pIC50 8.6 (IC50 ~2.5 nM) [1]. Both compounds demonstrate oral bioavailability and in vivo efficacy, but the potency window differs meaningfully. Physicochemical properties diverge accordingly—AZD1678 has higher molecular weight (350.96 vs. 332.97) and higher XLogP (3.08 vs. 2.83) [2][3].

AZD-1678 structural analog comparison SAR CCR4 potency aminopyrazine sulfonamide lead optimization

Clinical Repurposing Trajectory: AZD2098 Advancing to Phase I in Kidney Cancer via Cancer Research UK – Differentiation from Research-Only CCR4 Antagonists

AZD2098 is unique among small molecule CCR4 antagonists in having been repurposed from an asthma indication into oncology through a formal partnership between AstraZeneca and Cancer Research UK's Clinical Development Partnerships scheme, which funded preclinical development and a Phase I clinical trial in up to 40 kidney cancer patients commencing in 2015 [1][2]. The rationale involves CCR4-mediated Treg trafficking into the tumor microenvironment, where blocking CCR4 may alter the immune cell environment to favor anti-tumor immunity. In contrast, comparator CCR4 antagonists such as AZD-1678, C021, and GSK2239633A have no publicly documented oncology clinical development path. Mogamulizumab, an anti-CCR4 antibody, is FDA-approved for CTCL but with reported response rates of only 22% (MF) and 30% (SS) and concerns about severe drug eruptions, underscoring the unmet need for alternative CCR4-targeted modalities [3].

kidney cancer drug repurposing Phase I clinical trial Cancer Research UK CCR4 oncology Treg trafficking

AZD2098 Application Scenarios – Evidence-Backed Use Cases for Scientific and Industrial Procurement


Multi-Species Translational Pharmacology of CCR4 Blockade in Th2-Driven Airway Inflammation

AZD2098's narrow cross-species potency range (pIC50 7.6–8.0 across human, rat, mouse, dog) and demonstrated oral in vivo efficacy in the ovalbumin-challenged Brown-Norway rat model (Emax 7.5 μmol/kg p.o.) make it the preferred CCR4 antagonist for programs requiring seamless translation between rodent disease models and larger animal pharmacokinetic/pharmacodynamic studies [1]. Unlike AZD-1678, which introduces a ~6-fold higher human potency requiring careful dose de-escalation across species, AZD2098's moderate potency provides a wider and more predictable experimental window [1]. The compound's comprehensive selectivity documentation (≥127 off-targets) further supports its use in target validation studies where off-target confounds must be rigorously excluded [1][2].

Mechanistic Dissection of CCR4-Driven Chemotaxis Without Confounding Anti-Proliferative or Pro-Apoptotic Effects

The direct head-to-head comparison between AZD2098 (class II) and C021 (class I) established that AZD2098 inhibits CCR4-mediated chemotaxis to both CCL17 and CCL22 without downregulating CCR4 surface expression, inhibiting cell proliferation, or inducing apoptosis—effects that C021 produces at readily achievable concentrations (proliferation IC50 3.21–5.98 μM) [3]. Researchers studying CCR4-mediated cell migration in T-cell lymphoma, Treg biology, or Th2 cell trafficking should select AZD2098 when the experimental objective is to isolate chemotaxis blockade from cytotoxic or cytostatic effects that would confound data interpretation [3].

Oncology Immunopharmacology – Treg Trafficking Blockade in the Tumor Microenvironment

AZD2098 is the only small molecule CCR4 antagonist with a documented oncology clinical development trajectory, having been repurposed for kidney cancer through a Cancer Research UK–AstraZeneca partnership and advanced to Phase I clinical trial [4]. The therapeutic hypothesis—that CCR4 blockade prevents Treg recruitment to the tumor microenvironment, thereby relieving immune suppression—is supported by translational studies from the Barts Cancer Institute [4]. For immuno-oncology research groups investigating CCR4 as a target for Treg depletion or functional modulation, AZD2098 offers the unique advantage of an existing clinical data package, defined human dosing parameters, and clinical-grade material specifications unavailable for any competing small molecule CCR4 antagonist [4][3].

Allergic Rhinitis and Atopic Disease Models Requiring Oral, Twice-Daily CCR4 Antagonism

AZD2098 was originally developed for asthma and allergic rhinitis indications, with demonstrated oral efficacy in suppressing antigen-induced pulmonary inflammation in a validated rat model, with effects observable from doses as low as 0.22 μmol/kg p.o. [1][2]. The compound inhibits both CCL17 (TARC)- and CCL22 (MDC)-mediated Th2 cell chemotaxis (IC50 501.2 nM for both), which are the two endogenous CCR4 ligands driving Th2 cell recruitment in allergic disease [2]. For preclinical programs in allergic airway disease, atopic dermatitis, or eosinophilic inflammation where oral BID dosing is desired, AZD2098 provides a well-characterized pharmacological tool with established in vivo pharmacodynamic endpoints. Compared to GSK2239633A, whose human oral bioavailability is only 16%, AZD2098's consistent preclinical oral activity profile offers greater confidence in achieving target engagement via oral administration [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD2098

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.